Chainin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chainin involves a series of complex reactions. The primary synthetic route includes the formation of the methylpentaene backbone through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors has been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Chainin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Chainin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism by which Chainin exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with cellular membranes, altering their permeability and affecting cellular functions. It may also inhibit specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Chainin can be compared with other methylpentaene compounds:
Similar Compounds: Other methylpentaenes, such as those derived from different species of the genus Ohainia.
Uniqueness: this compound’s unique structural features, such as specific functional groups and stereochemistry, distinguish it from other similar compounds.
This compound’s distinct properties and versatile applications make it a compound of significant interest in various scientific fields. Its continued study and development hold promise for new discoveries and innovations.
Properties
Molecular Formula |
C33H54O10 |
---|---|
Molecular Weight |
610.8 g/mol |
IUPAC Name |
(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-butyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |
InChI |
InChI=1S/C33H54O10/c1-4-5-14-29-32(41)21-28(38)19-26(36)17-24(34)16-25(35)18-27(37)20-31(40)22(2)13-11-9-7-6-8-10-12-15-30(39)23(3)43-33(29)42/h6-13,15,23-32,34-41H,4-5,14,16-21H2,1-3H3/b7-6+,10-8+,11-9+,15-12+,22-13+/t23-,24+,25-,26+,27-,28+,29-,30+,31+,32+/m1/s1 |
InChI Key |
QAPUWNJNUGPVPM-ODCCBLIFSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O |
Synonyms |
chainin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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